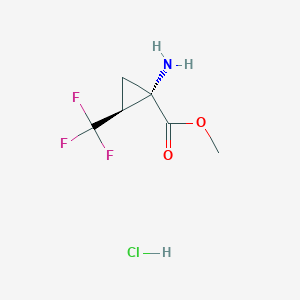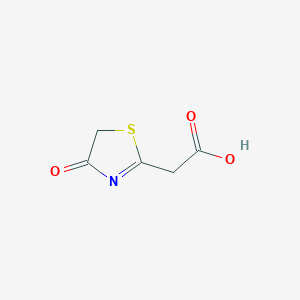
(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetic acid
Vue d'ensemble
Description
(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetic acid, or 4-oxo-TDAA, is a compound that has been studied extensively in recent years due to its potential as a therapeutic agent. 4-oxo-TDAA is a member of the thiazol-2-ylacetic acid family, which is a group of compounds that have been identified as having a wide range of pharmacological activities. 4-oxo-TDAA has been studied for its potential to be used in the treatment of a variety of diseases and conditions, including cancer, diabetes, and Alzheimer’s disease. The compound has also been studied for its potential to modulate various biochemical and physiological processes.
Applications De Recherche Scientifique
4-oxo-TDAA has been studied extensively for its potential therapeutic applications. The compound has been studied for its potential to be used in the treatment of a variety of diseases and conditions, including cancer, diabetes, and Alzheimer’s disease. 4-oxo-TDAA has also been studied for its potential to modulate various biochemical and physiological processes. In particular, the compound has been studied for its potential to modulate the activity of enzymes involved in the metabolism of carbohydrates and lipids, as well as its potential to modulate the expression of genes involved in the regulation of cell growth and differentiation.
Mécanisme D'action
The mechanism of action of 4-oxo-TDAA is not fully understood. However, it is believed that the compound binds to a variety of proteins and enzymes, resulting in the modulation of their activity. For example, 4-oxo-TDAA has been shown to bind to and inhibit the activity of enzymes involved in the metabolism of carbohydrates and lipids. Additionally, the compound has been shown to modulate the expression of genes involved in the regulation of cell growth and differentiation.
Effets Biochimiques Et Physiologiques
4-oxo-TDAA has been shown to have a variety of biochemical and physiological effects. The compound has been shown to modulate the activity of enzymes involved in the metabolism of carbohydrates and lipids, as well as its potential to modulate the expression of genes involved in the regulation of cell growth and differentiation. Additionally, the compound has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
4-oxo-TDAA has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize and is relatively stable in solution. Additionally, the compound is relatively non-toxic and has a low potential for side effects. However, the compound is relatively expensive and has a limited shelf life.
Orientations Futures
There are a number of potential future directions for the study of 4-oxo-TDAA. These include further investigations into the compound’s potential therapeutic applications, its potential to modulate biochemical and physiological processes, and its potential to be used as a drug delivery system. Additionally, further research is needed to better understand the compound’s mechanism of action and to identify potential side effects. Finally, further research is needed to develop more cost-effective and efficient methods of synthesizing the compound.
Propriétés
IUPAC Name |
2-(4-oxo-1,3-thiazol-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3S/c7-3-2-10-4(6-3)1-5(8)9/h1-2H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTAIZGFFPYGZBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N=C(S1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



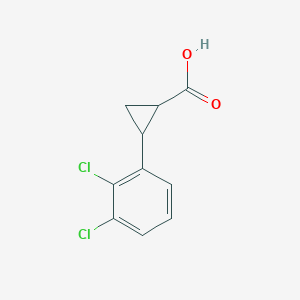
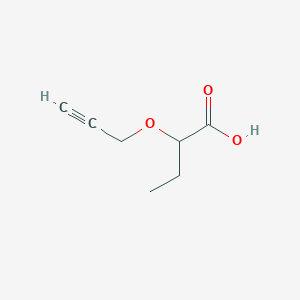
![3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride](/img/structure/B1386652.png)
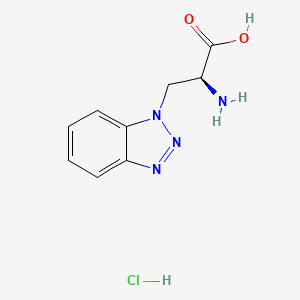

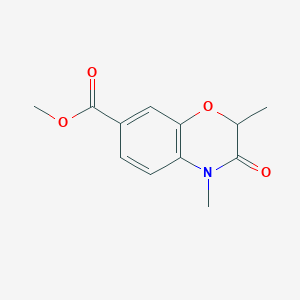
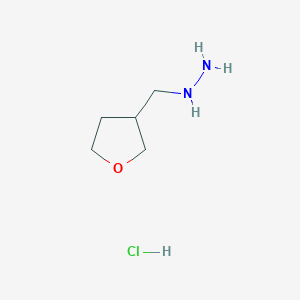

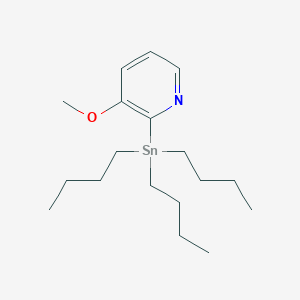


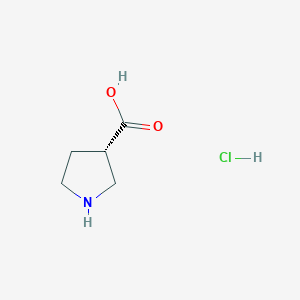
![Diethyl 2-[{[(benzyloxy)carbonyl]amino}(3-chlorophenyl)methyl]malonate](/img/structure/B1386671.png)
